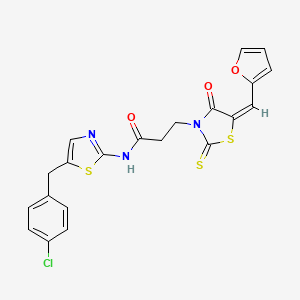![molecular formula C20H17FN2OS B2576362 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223820-47-0](/img/structure/B2576362.png)
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a spiro[4.4]non-3-ene core, which is a bicyclic structure with a benzoyl group and a fluorophenyl group attached to it. This structural complexity makes it a valuable molecule for research and development in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. The nitrile imines are generated in situ from hydrazonyl chlorides, which then react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to form the desired spirocyclic structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Cycloaddition: The spirocyclic core can participate in cycloaddition reactions, forming more complex structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Studies have shown that it can disrupt membrane potentials and affect cellular respiration, making it a valuable compound for studying cellular mechanisms .
Comparación Con Compuestos Similares
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be compared with other spirocyclic compounds such as:
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: This compound also features a spiro[4.4]non-3-ene core but with different substituents, leading to varied chemical and biological properties.
Benzofuran derivatives: These compounds have a benzofuran ring and exhibit different bioactivities and applications compared to the spirocyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-16-10-8-14(9-11-16)17-19(25)23(20(22-17)12-4-5-13-20)18(24)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNRUMAEIHDYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)

![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
